molecular formula C10H8N2 B1663995 2,2'-Bipyridine CAS No. 366-18-7

2,2'-Bipyridine

Cat. No. B1663995
M. Wt: 156.18 g/mol
InChI Key: ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Patent
US06392047B1

Procedure details

50 mmol of 2-chloropyridine are refluxed together with 50 mmol of 2-pyridylboronic acid glycol ester, 25 mmol of lithium chloride, 50 mmol of potassium hydroxide, 1 mmol of tetrabutylammonium chloride and 0.05 mmol of trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium (0.2 mol %) in (0.2 mol %) in 150 ml of tetrahydrofuran for 5 hours. Customary aqueous work-up and crystallization of the crude product from ethanol gives 2,2′-bipyridyl as colorless crystals (m.p. 70° C.) in a yield of 91%.
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
2-pyridylboronic acid glycol ester
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl-].[Li+].[OH-].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
2-pyridylboronic acid glycol ester
Quantity
50 mmol
Type
reactant
Smiles
Name
Quantity
25 mmol
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
50 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium
Quantity
0.05 mmol
Type
reactant
Smiles
Name
Quantity
1 mmol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Customary aqueous work-up and crystallization of the crude product from ethanol

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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